The Core Mechanism of Pan-Aurora Kinase Inhibition: A Technical Guide on AMG 900
The Core Mechanism of Pan-Aurora Kinase Inhibition: A Technical Guide on AMG 900
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of pan-Aurora kinase inhibitors, with a specific focus on AMG 900, a potent and highly selective inhibitor of all three Aurora kinase family members (A, B, and C). This document details the biochemical and cellular effects of AMG 900, presents quantitative data on its activity, and provides detailed protocols for key experimental procedures used to elucidate its mechanism.
Introduction to Aurora Kinases and Their Inhibition
The Aurora kinases are a family of serine/threonine kinases that play critical roles in regulating cell division (mitosis).[1][2] In mammals, the family consists of three members: Aurora A, Aurora B, and Aurora C.[1][3]
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Aurora A (AURKA) is involved in centrosome separation, maturation, and the assembly and stability of the mitotic spindle.[4]
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Aurora B (AURKB) is a key component of the chromosomal passenger complex (CPC). It is essential for proper chromosome condensation, alignment at the metaphase plate, the spindle assembly checkpoint (SAC), and cytokinesis.[2][3] A critical function of Aurora B is the phosphorylation of Histone H3 on Serine 10, a vital event for chromosome condensation.[2]
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Aurora C (AURKC) shares functions with Aurora B and is primarily expressed in meiotic cells.
Given their essential roles in mitosis, the overexpression of Aurora kinases is frequently observed in a wide variety of human cancers and is associated with tumorigenesis and genetic instability.[1] This makes them compelling targets for anti-cancer drug development.[1] Pan-Aurora kinase inhibitors, such as AMG 900, are small molecules designed to bind to and inhibit the activity of all three Aurora kinase isoforms, leading to mitotic disruption and tumor cell death.[5]
Core Mechanism of Action of AMG 900
AMG 900 is a novel and potent ATP-competitive small molecule inhibitor of Aurora kinases.[5][6] Its primary mechanism of action involves the simultaneous inhibition of Aurora A, B, and C, which disrupts multiple critical stages of mitosis, ultimately leading to cell death in proliferating tumor cells.[5]
The predominant cellular response to AMG 900 is consistent with the inhibition of Aurora B.[7][8] This inhibition prevents the proper function of the spindle assembly checkpoint, a crucial safeguard that ensures chromosomes are correctly attached to the mitotic spindle before cell division proceeds. By inhibiting Aurora B, AMG 900 silences the SAC, causing cells to exit mitosis prematurely without proper chromosome segregation.[8] This leads to a cascade of events including:
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Inhibition of Histone H3 Phosphorylation : AMG 900 directly blocks the Aurora B-mediated phosphorylation of Histone H3 at Serine 10, a key marker of mitotic cells.[2][5][9]
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Endoreduplication and Polyploidy : Cells bypass the mitotic checkpoint and fail cytokinesis (the final step of cell division), leading to repeated rounds of DNA replication without cell division. This process, known as endoreduplication, results in cells with a DNA content greater than 4N (polyploidy).[1][7][8]
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Apoptosis or Senescence : The resulting genomic instability and cellular stress trigger programmed cell death (apoptosis) or a state of irreversible cell cycle arrest (senescence).[1][2]
This mechanism allows AMG 900 to be effective even in cancer cells that have developed resistance to other anti-mitotic agents like taxanes, which act by a different mechanism (disrupting microtubule dynamics).[7][8]
Signaling Pathway Diagram
References
- 1. An Aurora kinase inhibitor, AMG900, inhibits glioblastoma cell proliferation by disrupting mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining the pan-aurora kinase inhibitor AMG 900 with histone deacetylase inhibitors enhances antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Kinase D2 Modulates Cell Cycle by Stabilizing Aurora A Kinase at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ashpublications.org [ashpublications.org]
